molecular formula C6H9N3 B12649410 3-Methyl-1lambda(5)-pyridine-1,2-diamine CAS No. 4931-38-8

3-Methyl-1lambda(5)-pyridine-1,2-diamine

Cat. No.: B12649410
CAS No.: 4931-38-8
M. Wt: 123.16 g/mol
InChI Key: BVNYEAFGAUOZSK-UHFFFAOYSA-N
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Description

3-Methyl-1lambda(5)-pyridine-1,2-diamine is a specialized diamine-substituted pyridine derivative offered for research and development purposes. This compound features a pyridine core functionalized with both a methyl group and a 1,2-diamine moiety, a structure often associated with significant potential in medicinal and organic chemistry. While specific biological data and applications for this exact molecule are not widely reported in the public domain, its core structure is highly relevant. Nitrogen-containing heterocycles like pyridines are fundamental scaffolds in pharmaceuticals and agrochemicals . Furthermore, the diamine functional group is a key building block in the synthesis of larger, complex molecules, including Schiff base ligands known for their biological activity and capacity to form metal chelates . Researchers may explore this compound as a precursor for synthesizing novel fused heterocyclic systems, which are frequently investigated for their analgesic, anticancer, and other biological properties . It may also serve as a key intermediate in organocatalysis or in the development of novel materials. This product is strictly for research and development in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations.

Properties

CAS No.

4931-38-8

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

2-imino-3-methylpyridin-1-amine

InChI

InChI=1S/C6H9N3/c1-5-3-2-4-9(8)6(5)7/h2-4,7H,8H2,1H3

InChI Key

BVNYEAFGAUOZSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN(C1=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1lambda(5)-pyridine-1,2-diamine typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 3-methylpyridine with ammonia or amines under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired product and reaction conditions.

Industrial Production Methods

Industrial production of 3-Methyl-1lambda(5)-pyridine-1,2-diamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1lambda(5)-pyridine-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-1lambda(5)-pyridine-1,2-diamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1lambda(5)-pyridine-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic features of 3-Methyl-1λ⁵-pyridine-1,2-diamine can be contextualized by comparing it to analogous heterocyclic compounds. Below is a detailed analysis supported by experimental data and reaction outcomes.

Structural and Electronic Features

Compound Name Substituents Key Functional Groups Electronic Effects
3-Methyl-1λ⁵-pyridine-1,2-diamine Methyl (C3), NH₂ (N1, N2) Hypervalent N, amines Electron-donating (methyl), mixed
2-Methyl-5-nitropyridine (1c) Methyl (C2), NO₂ (C5) Nitro, methyl Strong electron-withdrawing (NO₂)
Diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate (2c) Methyl (C5), ester groups Tricyclic, ester moieties Electron-withdrawing (esters)

Notes:

  • The methyl group in 3-Methyl-1λ⁵-pyridine-1,2-diamine provides steric bulk but minimal electronic perturbation compared to nitro or ester groups in analogs.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-1λ⁵-pyridine-1,2-diamine, and how can reaction conditions be optimized?

To synthesize 3-Methyl-1λ⁵-pyridine-1,2-diamine, methodologies analogous to substituted diamine syntheses can be adapted. For example, alkylation of pyridine derivatives with methyl halides under basic conditions (e.g., ethanol/pyridine solvent systems) is a plausible route . Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Catalyst choice : Base catalysts like K₂CO₃ or DBU can improve yields.
  • Reaction time optimization : Stirring for 6–12 hours under reflux is typical, but monitoring via TLC or HPLC is critical .
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures is recommended to isolate the product from unreacted precursors .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3-Methyl-1λ⁵-pyridine-1,2-diamine?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the methyl substitution pattern and amine proton environments. Substituent effects on chemical shifts should be compared to analogous pyridine-diamine derivatives (e.g., 5-(4-Methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) .
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) is ideal. Cambridge Structural Database (CSD) codes (e.g., CCDC2175520–2175532) provide reference data for ligand geometry .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns .

Q. How should 3-Methyl-1λ⁵-pyridine-1,2-diamine be stored to prevent degradation?

Diamines are prone to oxidation and hydrolysis. Recommended protocols:

  • Inert atmosphere : Store under argon or nitrogen in sealed Schlenk flasks.
  • Low-temperature storage : –20°C in amber vials to minimize photodegradation.
  • Stability testing : Monitor via periodic NMR or HPLC to detect decomposition products (e.g., oxidized imine derivatives) .

Q. What are common impurities in 3-Methyl-1λ⁵-pyridine-1,2-diamine synthesis, and how are they resolved?

Typical impurities include:

  • Unreacted alkyl halides : Removed via aqueous extraction.
  • Byproducts from over-alkylation : Controlled by stoichiometric ratios (e.g., 1:1 molar ratio of methylating agent to diamine precursor) .
  • Oxidation products : Minimized by conducting reactions under inert gas and using antioxidants like BHT.

Q. What key spectroscopic features distinguish 3-Methyl-1λ⁵-pyridine-1,2-diamine from its isomers?

  • UV-Vis spectra : Conjugation differences in the pyridine ring lead to distinct λmax values.
  • IR spectroscopy : N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) are diagnostic .
  • ¹H NMR splitting patterns : Methyl group coupling with adjacent protons can resolve positional isomers .

Advanced Research Questions

Q. How do substituent effects on the pyridine ring influence the coordination chemistry of 3-Methyl-1λ⁵-pyridine-1,2-diamine?

The methyl group alters electron density and steric bulk, impacting metal-ligand interactions. For Pd(II) complexes, methyl substitution can:

  • Modify binding constants : Electron-donating groups enhance σ-donor strength, as seen in Pd(II)-pyridine ligand studies .
  • Affect crystal packing : SCXRD data (e.g., CCDC2175520) reveal substituent-dependent distortions in octahedral geometry .
  • Influence catalytic activity : Test via cross-coupling reactions (e.g., Suzuki-Miyaura) to correlate ligand structure with turnover frequency .

Q. What computational methods are suitable for modeling the electronic structure of 3-Methyl-1λ⁵-pyridine-1,2-diamine?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict tautomeric equilibria and charge distribution.
  • NBO analysis : Quantify hyperconjugation effects between the methyl group and pyridine ring .
  • TD-DFT for UV-Vis predictions : Compare computed excitation energies with experimental spectra to validate models .

Q. How can researchers resolve contradictions in reported reactivity data for 3-Methyl-1λ⁵-pyridine-1,2-diamine?

  • Reproducibility audits : Follow protocols in (A.14) to replicate literature procedures, noting deviations in solvent purity or catalyst batches .
  • Controlled variable testing : Systematically vary one parameter (e.g., temperature) while holding others constant to isolate discrepancies .
  • Meta-analysis : Use databases like Reaxys or SciFinder to compare data across studies and identify outliers .

Q. What strategies improve the yield of 3-Methyl-1λ⁵-pyridine-1,2-diamine in multi-step syntheses?

  • Protection/deprotection : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups during methylation steps .
  • Flow chemistry : Continuous reaction systems enhance mixing and heat transfer for exothermic steps.
  • Catalyst screening : Test transition-metal catalysts (e.g., CuI) for C–N coupling steps .

Q. How does 3-Methyl-1λ⁵-pyridine-1,2-diamine compare to analogous cycloalkane-diamines in ligand design?

  • Steric vs. electronic effects : Cyclopentane-diamines (e.g., trans-cyclopentane-1,2-diamine) exhibit greater ring strain but poorer solubility compared to pyridine derivatives .
  • Biological activity : Pyridine-diamines show enhanced bioavailability in medicinal chemistry applications, as seen in phthalocyanine antitumor studies .

Q. Methodological Guidance :

  • Experimental design : Align objectives with milestones (e.g., synthesis → characterization → application testing) and allocate tasks using ’s A.16 framework .
  • Data validation : Cross-reference NMR and SCXRD data with CSD entries to ensure accuracy .
  • Ethical practices : Cite primary sources rigorously and avoid unverified data from non-peer-reviewed platforms .

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